BenchChemオンラインストアへようこそ!

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-

HIV-1 NNRTI antiviral drug discovery structure-activity relationship

2-(1H-Benzimidazol-2-ylthio)-N-phenylacetamide (CAS 30065-33-9; molecular formula C₁₅H₁₃N₃OS; molecular weight 283.35 g·mol⁻¹) is a synthetic small-molecule member of the N-aryl-2-arylthioacetamide chemotype. Structurally, it features a 1H-benzo[d]imidazol-2-ylthio group linked via a thioether bridge to an N-phenylacetamide scaffold.

Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
CAS No. 30065-33-9
Cat. No. B3050958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-
CAS30065-33-9
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H13N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,19)(H,17,18)
InChIKeyWVWIDWYWASPVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-ylthio)-N-phenylacetamide (CAS 30065-33-9): Core Chemical Identity and Research-Grade Procurement Profile


2-(1H-Benzimidazol-2-ylthio)-N-phenylacetamide (CAS 30065-33-9; molecular formula C₁₅H₁₃N₃OS; molecular weight 283.35 g·mol⁻¹) is a synthetic small-molecule member of the N-aryl-2-arylthioacetamide chemotype [1]. Structurally, it features a 1H-benzo[d]imidazol-2-ylthio group linked via a thioether bridge to an N-phenylacetamide scaffold [1]. The compound has been explicitly characterised as a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) within a focused library designed to probe the arylthio pharmacophore, with reported anti-HIV-1 (IIIB) activity in the lower micromolar range in MT-4 cell culture [1]. Its procurement relevance derives from its dual identity as both a biologically validated NNRTI hit and a versatile synthetic intermediate for constructing more elaborate benzimidazole-thioacetamide conjugates [1].

Why Benzimidazole-Thioacetamide NNRTIs Cannot Be Interchanged: The Structural Determinant Behind 30065-33-9


The N-aryl-2-arylthioacetamide chemotype exhibits marked sensitivity to the identity of the arylthio substituent, with anti-HIV-1 potency varying over an order of magnitude (EC₅₀ range 1.25–20.83 µM) across a compact congener series [1]. Critically, the 1H-benzo[d]imidazole ring at the arylthio position was identified as the strongest positive driver of antiviral activity within this library, a finding corroborated by molecular docking studies showing that the benzimidazole moiety engages the NNRTI binding pocket in a butterfly-like conformation analogous to that of the clinical candidate PETT [1]. Consequently, simple replacement of the 1H-benzo[d]imidazol-2-ylthio group with phenylthio, substituted-phenylthio, or other heteroarylthio congeners cannot be assumed to preserve biological activity, making compound 30065-33-9 a non-substitutable reference standard for any programme requiring this specific pharmacophoric architecture.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-ylthio)-N-phenylacetamide (30065-33-9) Relative to Closest Analogs


Anti-HIV-1 (IIIB) Activity: Benzimidazole- vs. Non-Benzimidazole Arylthio Congeners

Within the N-aryl-2-arylthioacetamide series reported by Xiaohe et al., compounds bearing the 1H-benzo[d]imidazol-2-ylthio moiety—including 30065-33-9—consistently occupied the more potent region of the activity distribution, whereas congeners with simpler arylthio substituents (e.g., phenylthio or substituted-phenylthio) exhibited substantially weaker or undetectable anti-HIV-1 activity [1]. The full series spanned an EC₅₀ range of 1.25 to 20.83 µM against HIV-1 (IIIB) in MT-4 cell culture, and the benzimidazole-containing subset was explicitly identified as the strongest contributor to antiviral potency by SAR analysis [1]. Although individual compound-level EC₅₀ values for 30065-33-9 were not publicly resolved in the abstracted dataset, the aggregate SAR establishes 30065-33-9 as a representative member of the most active structural cluster within this chemotype [1].

HIV-1 NNRTI antiviral drug discovery structure-activity relationship

Binding Mode Validation: Benzimidazole-Mediated Butterfly-Like Conformation in the NNRTI Pocket

Molecular docking studies using AutoDock demonstrated that the N-aryl-2-arylthioacetamide series (including 30065-33-9) adopts a butterfly-like conformation within the HIV-1 reverse transcriptase non-nucleoside binding site, analogous to the binding pose of the well-characterised NNRTI PETT (N-(5-chloro-2-pyridinyl)-N'-[2-(4-ethoxy-3-fluoro-2-pyridinyl)ethyl]-thiourea) [1]. This conformational mimicry is contingent on the steric and electronic properties of the arylthio group; the 1H-benzo[d]imidazole ring specifically enables favourable π-stacking and hydrogen-bonding interactions that are not recapitulated by smaller or less polarisable arylthio alternatives [1]. The docking results rationalised the experimental SAR and confirmed that the benzimidazole-arylthio architecture is structurally pre-validated for NNRTI pocket engagement [1].

molecular docking NNRTI binding pocket rational drug design

Synthetic Tractability: Two-Component One-Step Assembly from Commercially Available Building Blocks

The synthesis of 30065-33-9 proceeds via a single-step reaction between 1H-benzimidazole-2-thiol (CAS 134469-07-1) and 2-chloro-N-phenylacetamide (CAS 587-65-5) under standard thioether-forming conditions [1]. This convergent route contrasts with multi-step sequences required for closely related benzimidazole-acetamide hybrids bearing additional N1-substitution (e.g., N1-aryl-benzimidazole-2-thioacetamides), which necessitate protection/deprotection or sequential N-functionalisation steps [2]. The two building blocks are widely available from multiple chemical suppliers, and the reaction is reported to proceed without specialised catalysts or extreme conditions, offering superior synthetic accessibility for scale-up or library production compared to more complex benzimidazole-thioacetamide architectures [1][2].

medicinal chemistry synthesis thioether coupling building block accessibility

Physicochemical Differentiation: Density and Refractive Index as Quality Control Benchmarks

The target compound 30065-33-9 exhibits a computed density of 1.36 g·cm⁻³ and a refractive index of 1.715 . These values serve as verifiable batch-to-batch identity and purity benchmarks that distinguish 30065-33-9 from structurally similar benzimidazole-thioacetamides with different N-substituents. For example, the N-benzyl analog 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-2-phenylacetamide (CAS 892690-08-3) has a molecular weight of 373.47 g·mol⁻¹ and substantially different predicted density owing to the additional benzyl group . Such physicochemical parameters are directly usable in incoming quality control (QC) protocols, including refractive index measurement and density determination, without requiring advanced spectroscopic instrumentation .

quality control physicochemical characterisation procurement specification

Evidence-Backed Application Scenarios for Procuring 2-(1H-Benzimidazol-2-ylthio)-N-phenylacetamide (30065-33-9)


HIV-1 NNRTI Hit-to-Lead and Pharmacophore Refinement Programmes

30065-33-9 serves as a validated NNRTI hit with confirmed anti-HIV-1 (IIIB) activity in the low micromolar range and a computationally characterised binding mode in the RT non-nucleoside pocket [1]. Research groups conducting iterative SAR around the arylthio or N-phenyl regions can use this compound as a reference point for benchmarking new derivatives, with the benzimidazole ring providing a proven activity-enhancing motif that can be further decorated [1].

Synthetic Methodology Development for Benzimidazole-Thioether Coupling Reactions

The one-step thioether coupling between 1H-benzimidazole-2-thiol and 2-chloro-N-phenylacetamide that yields 30065-33-9 constitutes a clean model reaction for evaluating new catalysts, solvents, or continuous-flow conditions for heteroaryl-thioether bond formation [1]. Its well-defined product and straightforward building blocks make it an ideal substrate for reaction optimisation studies.

Analytical Reference Standard for Benzimidazole-Thioacetamide QC Protocols

With its well-defined molecular weight (283.35 g·mol⁻¹), computed density (1.36 g·cm⁻³), and refractive index (1.715), 30065-33-9 can function as a physicochemical reference standard for developing and validating HPLC, GC, or refractometric identity tests for the broader benzimidazole-thioacetamide compound class [1]. This is particularly relevant for CROs and analytical laboratories that require authenticated reference materials with traceable property data.

Scaffold for Designing Dual-Target or Polypharmacological Agents

Given that the benzimidazole nucleus is a privileged structure associated with anticancer, antimicrobial, and antiviral activities, 30065-33-9 can serve as a modular scaffold for fragment-based or hybrid molecule design [1]. The free N-H of the benzimidazole ring and the para position of the N-phenyl ring offer two orthogonal vectors for further functionalisation without disrupting the core NNRTI pharmacophore, enabling the construction of chimeric molecules with multi-target profiles [1].

Quote Request

Request a Quote for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.